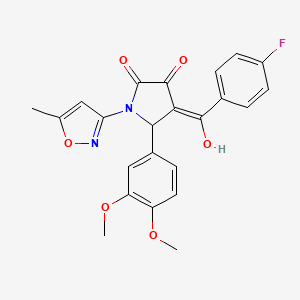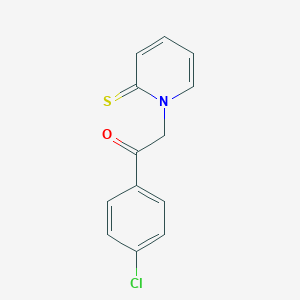
1-(4-Chlorophenyl)-2-(2-sulfanylidenepyridin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(2-sulfanylidenepyridin-1-yl)ethanone, also known as CPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and contains a thiol group, which makes it a versatile compound for chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(2-sulfanylidenepyridin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in different organisms. In rats, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Chlorophenyl)-2-(2-sulfanylidenepyridin-1-yl)ethanone in lab experiments include its high purity, stability, and versatility in chemical reactions. However, one of the limitations of using this compound is its toxicity, which requires caution when handling and disposing of the compound.
Future Directions
There are several future directions for the study of 1-(4-Chlorophenyl)-2-(2-sulfanylidenepyridin-1-yl)ethanone. One of the potential areas of research is the development of this compound-based drug delivery systems for targeted therapy. Another area of research is the investigation of the molecular mechanism of this compound's anticancer and antimicrobial activities. Additionally, the synthesis of new derivatives of this compound with improved properties is another potential area of research.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-2-(2-sulfanylidenepyridin-1-yl)ethanone involves the reaction of 4-chloroacetophenone and 2-pyridinecarboxaldehyde in the presence of a thiol reagent such as thiourea or cysteine. This reaction results in the formation of this compound, which can be purified by recrystallization or column chromatography.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(2-sulfanylidenepyridin-1-yl)ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2-sulfanylidenepyridin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-11-6-4-10(5-7-11)12(16)9-15-8-2-1-3-13(15)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDVNBLMJZWEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B2795831.png)
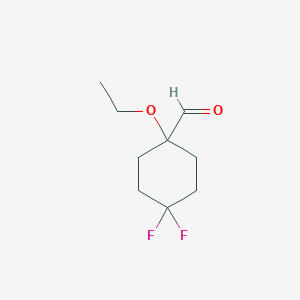

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2795838.png)
![(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid](/img/structure/B2795839.png)
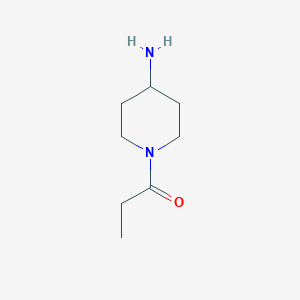
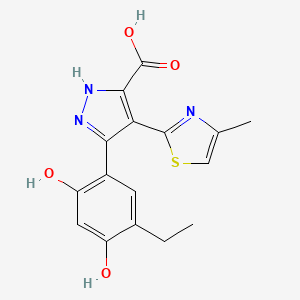
![2-[[1-[2-(2-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2795846.png)
![4-[2-(3,4-Difluorophenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2795847.png)
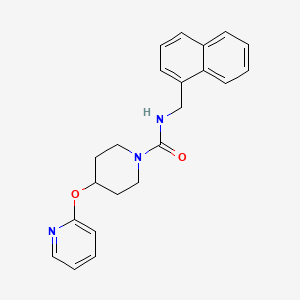
![N-(4-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2795849.png)
![2-Chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B2795851.png)
![2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2795852.png)
